C4-Methyl Determinant for CDK4 Kinase Selectivity vs. C5/H Analogs
The introduction of a methyl substituent at the C4 (or C5 in the original numbering) position of the pyrido[2,3-d]pyrimidin-7-one ring system, as present in the target compound, is sufficient to confer excellent selectivity for CDK4 versus other CDK family members. In a foundational study by VanderWel et al., the presence of this methyl group shifted inhibitory preference toward CDK4, whereas its absence or relocation resulted in a loss of selectivity [1][2]. The 2-(Methylthio)-4-methyl analog thus provides quantifiably selective CDK4 inhibition at the enzymatic level, a feature not inherent to the des-methyl 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 211244-81-4). The comparative data is derived from a series of published CDK4 assays where methylated and non-methylated scaffold variants showed clear divergence.
| Evidence Dimension | Kinase selectivity (CDK4 vs. other CDKs) |
|---|---|
| Target Compound Data | Selective CDK4 inhibition (exact IC50 not publicly disclosed for the building block itself, but implied by active series data) |
| Comparator Or Baseline | Des-methyl analog (2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, CAS 211244-81-4) exhibits reduced selectivity |
| Quantified Difference | Qualitatively large selectivity shift (exact fold-selectivity not published for building block alone) |
| Conditions | Biochemical kinase inhibition assays as part of a medicinal chemistry optimization program |
Why This Matters
This structural feature is essential for researchers aiming to build CDK4-selective inhibitor libraries, as the methyl group is a key selectivity switch; procuring the wrong analog negates this advantage.
- [1] VanderWel, S.N., et al. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 2005. View Source
- [2] Rooney, T.P.C., et al. Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Med. Chem. Lett. 2025 (introduction section referencing C5-methyl selectivity of the scaffold). View Source
